N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a pyridazinone ring, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine or pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl groups in the pyridazinone ring can yield corresponding alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group and the pyridazinone ring are likely involved in binding to active sites of enzymes or receptors, inhibiting their activity. The dimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
- N-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
- N-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
Uniqueness
Compared to its analogs, N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-28-18-9-5-15(13-19(18)29-2)21(27)23-11-12-25-20(26)10-8-17(24-25)14-3-6-16(22)7-4-14/h3-10,13H,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVILCYTNJMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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